Superior Cytotoxicity in Hepatic Cancer Cells: Direct Comparison with Picrasidine G and T
In a direct comparative assay, Picrasidine S (2) demonstrates significantly higher cytotoxicity against HepG2 liver cancer cells than its close structural analogs Picrasidine G (1) and Picrasidine T (3). Picrasidine S exhibits an IC50 of 5.5 μM, which is over 11-fold more potent than Picrasidine G (IC50 = 64.6 μM) and 3.5-fold more potent than Picrasidine T (IC50 = 19.5 μM) in the same cell line [1].
| Evidence Dimension | Cytotoxicity (IC50, μM) against HepG2 cells |
|---|---|
| Target Compound Data | 5.5 ± 0.7 μM |
| Comparator Or Baseline | Picrasidine G (IC50 = 64.6 ± 9.6 μM) and Picrasidine T (IC50 = 19.5 ± 2.1 μM) |
| Quantified Difference | 11.7-fold lower IC50 vs. Picrasidine G; 3.5-fold lower IC50 vs. Picrasidine T |
| Conditions | HepG2 (human hepatocellular carcinoma) cell line; CellTiter-Glo assay; 48-hour treatment. |
Why This Matters
This >10-fold difference in potency against a key liver cancer model is critical for researchers focusing on hepatic oncology, as it identifies Picrasidine S as a far more potent lead structure for further development compared to its nearest in-class analogs.
- [1] Wang, Y., et al., Cytotoxicity of compounds against multiple cancer cell lines, as reported in Table 2 of the associated study (PMC10530148). View Source
